N-(9-acetyl-9H-carbazol-8-yl)acetamide
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Overview
Description
N-(9-acetyl-9H-carbazol-8-yl)acetamide is a chemical compound with the molecular formula C16H14N2O2 It is derived from carbazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-acetyl-9H-carbazol-8-yl)acetamide typically involves the acetylation of 9H-carbazole. The process begins with the reaction of 9H-carbazole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(9-acetyl-9H-carbazol-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetyl group under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(9-acetyl-9H-carbazol-8-yl)amine.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(9-acetyl-9H-carbazol-8-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(9-acetyl-9H-carbazol-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)acetamide
- N-(9-methyl-9H-carbazol-8-yl)acetamide
- N-(9-propyl-9H-carbazol-8-yl)acetamide
Uniqueness
N-(9-acetyl-9H-carbazol-8-yl)acetamide is unique due to its specific acetyl group at the 9-position of the carbazole ring This structural feature imparts distinct chemical and biological properties compared to other similar compounds
Biological Activity
N-(9-acetyl-9H-carbazol-8-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, supported by various studies and findings.
Chemical Structure and Properties
This compound is characterized by its unique carbazole structure, which is known for its diverse biological properties. The acetyl group at the 9-position of the carbazole ring is crucial for its activity, influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This compound may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties. Additionally, it has shown promise as an antimicrobial agent by disrupting microbial cell functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrated its potency:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
Bacillus subtilis | 4.69 |
This data suggests that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways involved in cell survival and proliferation. For instance, it was observed that the compound inhibited the growth of certain cancer cells with IC50 values ranging from 10 to 25 µM .
Case Studies
- Antiviral Activity : A recent study explored the antiviral properties of carbazole derivatives, including this compound, against SARS-CoV-2. Molecular docking simulations indicated strong binding affinities to viral proteins, suggesting potential as a therapeutic agent against COVID-19 .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound revealed that modifications to the acetyl group significantly influence its biological activity. Variants with different substituents were synthesized and tested for enhanced potency against various biological targets .
Comparative Analysis with Similar Compounds
A comparative analysis with related compounds highlights the unique properties of this compound:
Compound | Biological Activity |
---|---|
N-(9-methyl-9H-carbazol-8-yl)acetamide | Moderate antimicrobial activity |
N-(9-propyl-9H-carbazol-8-yl)acetamide | Lower anticancer efficacy |
N-(9-acetyl-3-methylcarbazol) | Enhanced cytotoxicity against specific cancer cells |
This comparison underscores the distinct advantages offered by this compound in terms of its broad-spectrum biological activities .
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-(9-acetylcarbazol-1-yl)acetamide |
InChI |
InChI=1S/C16H14N2O2/c1-10(19)17-14-8-5-7-13-12-6-3-4-9-15(12)18(11(2)20)16(13)14/h3-9H,1-2H3,(H,17,19) |
InChI Key |
PTSKYMVFVQBXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1N(C3=CC=CC=C23)C(=O)C |
Origin of Product |
United States |
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